iNOS Inhibitory Activity: Myricadenin A vs. Myricanone, Myricananin C, and (-)-Myricanol
In a head-to-head iNOS assay, Myricadenin A exhibits an EC50 of 18.1 μM, which is 18.1-fold less potent than myricanone (EC50 = 1.00 μM) and 2.4-fold less potent than (-)-myricanol (EC50 = 7.5 μM) isolated from the same Myrica adenophora root extract [1]. This moderate activity contrasts sharply with the high potency of its co-occurring diarylheptanoid congeners, highlighting its distinct pharmacological profile within the natural product suite .
| Evidence Dimension | iNOS inhibition (EC50) |
|---|---|
| Target Compound Data | 18.1 μM |
| Comparator Or Baseline | myricanone (1.00 μM), myricananin C (13.0 μM), (-)-myricanol (7.5 μM) |
| Quantified Difference | 18.1-fold less potent than myricanone; 2.4-fold less potent than (-)-myricanol |
| Conditions | Cell-based iNOS assay measuring NO production inhibition |
Why This Matters
This data justifies procurement of purified Myricadenin A for studies requiring a moderate iNOS inhibitor control, rather than a potent one, to avoid masking synergistic or pathway-specific effects.
- [1] Ting YC, Ko HH, Wang HC, Peng CF, Chang HS, Hsieh PC, Chen IS. Biological evaluation of secondary metabolites from the roots of Myrica adenophora. Phytochemistry. 2014 Jul;103:89-98. View Source
